![molecular formula C13H14FNO2 B2679416 1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305174-83-6](/img/structure/B2679416.png)
1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is also known as FPPP and is a synthetic analog of the opioid receptor agonist fentanyl.
Mecanismo De Acción
The exact mechanism of action of 1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is not fully understood. However, it is believed to act as an opioid receptor agonist, binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the opioid system, which produces analgesia and other effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and euphoria. Additionally, FPPP has been shown to have a high potential for abuse and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one in lab experiments is its potent analgesic properties. This makes it a useful tool for studying pain pathways and the opioid system. However, one limitation of using FPPP is its potential for abuse and dependence, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one. One area of interest is its potential use in the treatment of opioid addiction and withdrawal. Additionally, further research is needed to fully understand the mechanism of action of FPPP and its effects on the opioid system. Finally, more studies are needed to determine the safety and efficacy of this compound for use in humans.
Métodos De Síntesis
The synthesis of 1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one involves the reaction of 4-fluorophenol with propargyl bromide to obtain 4-fluorophenylpropargyl ether. This intermediate is then reacted with pyrrolidine and acetic anhydride in the presence of a catalyst to yield this compound.
Aplicaciones Científicas De Investigación
1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of pain. Additionally, FPPP has been investigated for its potential use in the treatment of opioid addiction and withdrawal.
Propiedades
IUPAC Name |
1-[(3S)-3-(4-fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-13(16)15-8-7-12(9-15)17-11-5-3-10(14)4-6-11/h2-6,12H,1,7-9H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBTZIUZQMKOJJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2679335.png)
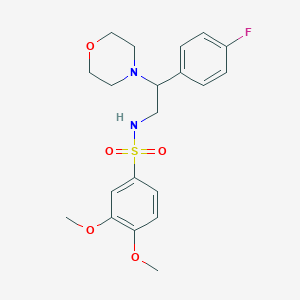
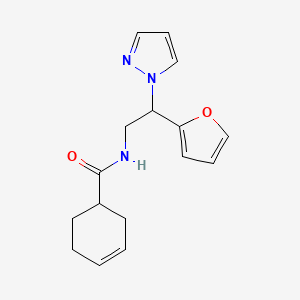
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole](/img/structure/B2679340.png)
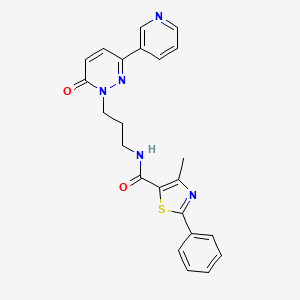
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester](/img/structure/B2679342.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea](/img/structure/B2679345.png)
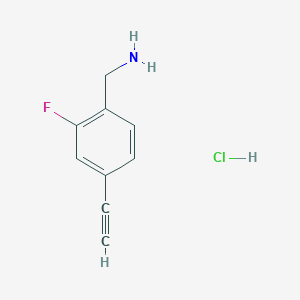
![1-((1R,5S)-8-(2-(1-methyl-1H-indol-3-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2679349.png)
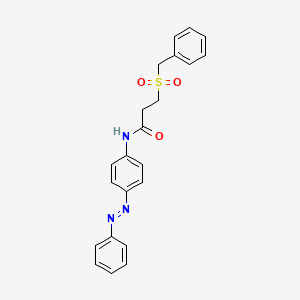
![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2679353.png)
![2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole](/img/structure/B2679354.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2679355.png)
![2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2679356.png)